Home > Products > Screening Compounds P146310 > SSTR5 antagonist 2
SSTR5 antagonist 2 - 1254730-81-8

SSTR5 antagonist 2

Catalog Number: EVT-3318439
CAS Number: 1254730-81-8
Molecular Formula: C32H35FN2O5
Molecular Weight: 546.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Somatostatin receptor subtype 5 antagonist 2, referred to here as SSTR5 antagonist 2, is a compound that has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. This compound belongs to a class of drugs that selectively inhibit the activity of the somatostatin receptor subtype 5, which is implicated in various physiological processes including hormone secretion and glucose metabolism.

Source

Research on SSTR5 antagonist 2 has been published in various scientific journals, highlighting its pharmacological properties and potential applications. Notably, studies have demonstrated its effectiveness in reducing glucose excursions in diabetic models while minimizing off-target effects .

Classification

SSTR5 antagonist 2 is classified as a non-peptidic small molecule. It is specifically designed to target the somatostatin receptor subtype 5, distinguishing it from other somatostatin receptor subtypes and providing a unique mechanism of action that could be beneficial in treating metabolic disorders.

Synthesis Analysis

Methods

The synthesis of SSTR5 antagonist 2 involves a series of well-defined chemical reactions. The process typically begins with the preparation of a Boc-protected spiropiperidine intermediate. This intermediate undergoes Buchwald–Hartwig coupling with a brominated aromatic compound followed by deprotection to yield an active compound. Subsequent steps include alkylation and hydrolysis to achieve the final product .

Technical Details

  • Starting Materials: The synthesis utilizes commercially available reagents, which simplifies the process and enhances reproducibility.
  • Key Reactions: The synthesis incorporates C–N coupling and selective deprotection strategies that are crucial for maintaining the integrity of functional groups throughout the reaction sequence.
Molecular Structure Analysis

Structure

SSTR5 antagonist 2 features a complex molecular structure characterized by a fused bicyclic core. This design enhances its binding affinity for the somatostatin receptor subtype 5 while minimizing interactions with other receptor subtypes .

Data

  • Molecular Formula: The specific molecular formula for SSTR5 antagonist 2 is not explicitly detailed in the available literature but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Molecular Weight: The molecular weight is calculated based on its composition and structural features.
Chemical Reactions Analysis

Reactions

The synthesis of SSTR5 antagonist 2 involves several key chemical reactions:

  1. Buchwald–Hartwig Coupling: This reaction forms the critical C–N bond necessary for constructing the core structure.
  2. Deprotection: Removal of protective groups to expose reactive sites for further modifications.
  3. Alkylation: Introduction of alkyl groups to enhance biological activity.
  4. Hydrolysis: Conversion of ester functionalities to carboxylic acids, which can improve solubility and bioavailability.

Technical Details

The reaction conditions are optimized to ensure high yields and selectivity towards the desired product while minimizing by-products. Techniques such as chromatography may be employed for purification.

Mechanism of Action

Process

SSTR5 antagonist 2 exerts its pharmacological effects by selectively binding to somatostatin receptor subtype 5, inhibiting its activity. This blockade leads to increased secretion of insulin and glucagon-like peptide-1, both critical for glucose homeostasis .

Data

  • Binding Affinity: The compound demonstrates high binding affinity (IC50 = 7.4 nM) for somatostatin receptor subtype 5, indicating potent antagonistic activity.
  • Functional Outcomes: In rodent models, SSTR5 antagonist 2 has been shown to significantly lower plasma glucose levels without inducing hypoglycemia .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: SSTR5 antagonist 2 exhibits reasonable solubility in aqueous solutions, enhancing its potential for oral administration.
  • Stability: The compound is stable under physiological conditions, which is crucial for therapeutic efficacy.

Chemical Properties

  • pKa: The pKa values are indicative of the ionization state at physiological pH, influencing absorption and distribution.
  • LogP: A favorable LogP value suggests good membrane permeability.
Applications

Scientific Uses

SSTR5 antagonist 2 holds promise as a therapeutic agent in:

  • Type 2 Diabetes Management: By enhancing insulin secretion and improving glucose tolerance, it serves as a potential treatment option either alone or in combination with existing therapies like DPP-4 inhibitors .
  • Research Tool: It can be utilized in research settings to further explore the role of somatostatin receptors in metabolic regulation and endocrine functions.
Introduction and Significance of SSTR5 in Metabolic Regulation

Physiological Role of Somatostatin Receptor Subtype 5 (SSTR5) in Glucose Homeostasis

Somatostatin receptor subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, α-cells, and enteroendocrine cells of the gastrointestinal tract [1] [4]. Its activation by somatostatin-14 or somatostatin-28 isoforms inhibits adenylate cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) and calcium influx. This signaling cascade suppresses the secretion of critical glucose-regulating hormones, including insulin, glucagon, and glucagon-like peptide-1 (GLP-1) [4] [9]. In pancreatic β-cells, SSTR5 activation limits glucose-dependent insulin secretion, while in α-cells, it blunts glucagon release during hypoglycemia. Additionally, SSTR5 activation in the gut inhibits GLP-1 secretion, reducing postprandial insulin sensitivity and satiety signaling [1] [4]. Studies in SSTR5-knockout mice demonstrate enhanced insulin sensitivity and resistance to high-fat-diet-induced insulin resistance, confirming its role as a negative regulator of glucose homeostasis [1] [7].

Table 1: SSTR5-Mediated Hormonal Regulation in Metabolic Tissues

Tissue/Cell TypeHormone RegulatedEffect of SSTR5 ActivationFunctional Consequence
Pancreatic β-cellsInsulinInhibitionReduced glucose uptake
Pancreatic α-cellsGlucagonInhibitionImpaired counterregulation
Enteroendocrine cellsGLP-1InhibitionDecreased satiety & insulin secretion
HypothalamusGrowth HormoneInhibitionIndirect metabolic effects

Rationale for SSTR5 Antagonism in Metabolic Disorders

The inhibition of insulin and incretin hormones by SSTR5 presents a mechanistic opportunity for treating type 2 diabetes mellitus (T2DM). By antagonizing SSTR5, endogenous insulin secretion is potentiated, particularly in response to glucose stimuli. Concurrently, SSTR5 blockade enhances GLP-1 release from intestinal L-cells, amplifying glucose-dependent insulin secretion and improving pancreatic β-cell function [1] [3]. Preclinical studies demonstrate that SSTR5 antagonists lower glucose and insulin excursions during oral glucose tolerance tests (OGTTs) in rodent models [1] [8]. For example, SSTR5 antagonist 2 (compound 10) significantly increased both total and active circulating GLP-1 levels in mice at 10 mg/kg doses, confirming its incretin-modulating effects [3]. Furthermore, SSTR5 antagonism synergizes with dipeptidyl peptidase-4 (DPP-4) inhibitors, prolonging active GLP-1 half-life and enhancing glycemic control without exogenous GLP-1 analogs [1]. This dual action—pancreatic and enteroendocrine—positions SSTR5 antagonists as novel insulin sensitizers that address core defects in T2DM: insulin deficiency and insulin resistance [1] [7].

Historical Development of Selective SSTR5 Antagonists

Early SSTR5 antagonists faced significant challenges in selectivity and metabolic stability. Initial compounds like the azaspirodecanone-based lead (compound 1) exhibited potent SSTR5 antagonism but suffered from rapid oxidative metabolism in rhesus monkeys due to labile diethoxyl biphenyl groups [1]. Metabolite identification revealed hydroxylation and de-ethylation of this moiety, generating reactive phenols that posed safety risks [1]. To overcome this, structure-activity relationship (SAR) studies focused on:

  • Tail Piece Modifications: Replacing biphenyl groups with monoaryl cyclopropyl or heterocycles (e.g., pyridines) to reduce CYP450-mediated oxidation [1].
  • Core Optimizations: Introducing spirooxazolidinone cores improved potency over lactam-based scaffolds [1] [7].
  • Electron-Withdrawing Groups: Incorporating halogens (F, Cl) or trifluoromethyl groups at meta/para positions enhanced metabolic stability while preserving receptor affinity [1].

From over 200 analogs, four structural classes emerged: biaryls, monoaryls, chromanes, and indoles. The cyclopropyl monoaryl analog 13 demonstrated superior metabolic stability (>80% parent compound remaining after 30-minute microsomal incubation) and efficacy in OGTTs [1]. Concurrently, novel chemotypes like 5-oxa-2,6-diazaspiro[3.4]oct-6-enes were developed to eliminate human ether-a-go-go-related gene (hERG) inhibition risks associated with early leads [7]. These efforts culminated in SSTR5 antagonist 2 (compound 10), a highly selective, orally bioavailable antagonist with nanomolar affinity for human and mouse SSTR5 (IC₅₀: <10 nM) [3] [8].

Table 2: Key Milestones in SSTR5 Antagonist Development

Compound ClassStructural InnovationsAdvantages Over PredecessorsReference
AzaspirodecanonesDiethoxyl biphenyl tailHigh potency; poor metabolic stability [1]
SpirooxazolidinonesOxygen-substituted core; cyclopropyl tailsImproved metabolic stability & potency [1]
5-Oxa-2,6-diazaspiro[3.4]octenesCarboxylated spiroisoxazolinesEliminated hERG inhibition; enhanced solubility [7]
Biaryl derivativesHalogenated/heterocyclic distal ringsReduced CYP oxidation; retained SSTR5 affinity [1]

Properties

CAS Number

1254730-81-8

Product Name

SSTR5 antagonist 2

IUPAC Name

4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid

Molecular Formula

C32H35FN2O5

Molecular Weight

546.6 g/mol

InChI

InChI=1S/C32H35FN2O5/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38)

InChI Key

BLQCUVNVAODGCA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.